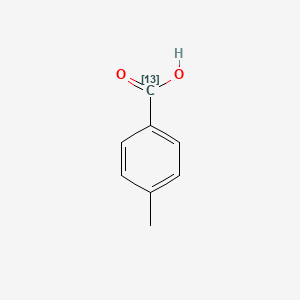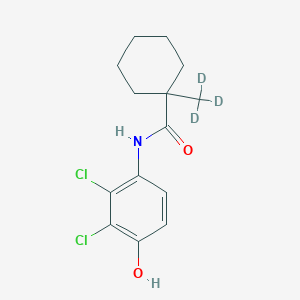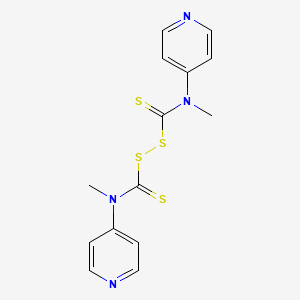
Bis(tetramethylcyclopentadienyl)manganese(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(tetramethylcyclopentadienyl)manganese(II) is an organometallic compound with the molecular formula C18H26Mn. It is a manganese complex where the manganese atom is bonded to two tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
Bis(tetramethylcyclopentadienyl)manganese(II) can be synthesized through the reaction of manganese(II) chloride with tetramethylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation of the manganese. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for bis(tetramethylcyclopentadienyl)manganese(II) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Bis(tetramethylcyclopentadienyl)manganese(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) complexes.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the tetramethylcyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific ligands and solvents to facilitate the exchange .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce a variety of manganese-ligand complexes .
科学的研究の応用
Bis(tetramethylcyclopentadienyl)manganese(II) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese complexes and as a catalyst in various organic reactions.
Materials Science: The compound is utilized in the deposition of manganese-containing thin films for electronic and magnetic applications.
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of manganese-based drugs and imaging agents.
Industry: It is employed in the production of specialized materials and as a reagent in industrial chemical processes .
作用機序
The mechanism by which bis(tetramethylcyclopentadienyl)manganese(II) exerts its effects involves the interaction of the manganese center with various substrates. The manganese atom can undergo redox reactions, facilitating electron transfer processes. The tetramethylcyclopentadienyl ligands stabilize the manganese center, allowing it to participate in a range of chemical transformations .
類似化合物との比較
Similar Compounds
Bis(cyclopentadienyl)manganese(II): Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.
Bis(pentamethylcyclopentadienyl)manganese(II): Contains pentamethylcyclopentadienyl ligands, offering different steric and electronic properties.
Bis(isopropylcyclopentadienyl)manganese(II): Features isopropyl-substituted cyclopentadienyl ligands, affecting its reactivity and applications
Uniqueness
Bis(tetramethylcyclopentadienyl)manganese(II) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide distinct steric and electronic effects. These ligands enhance the stability of the manganese center and influence its reactivity, making it suitable for specific applications in catalysis and materials science .
特性
分子式 |
C18H26Mn |
|---|---|
分子量 |
297.3 g/mol |
InChI |
InChI=1S/2C9H13.Mn/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3; |
InChIキー |
LQZUYKXOCSUIEU-UHFFFAOYSA-N |
正規SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



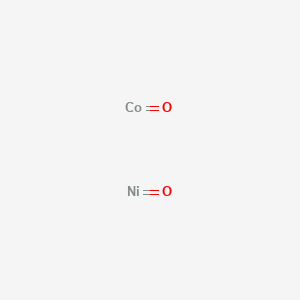

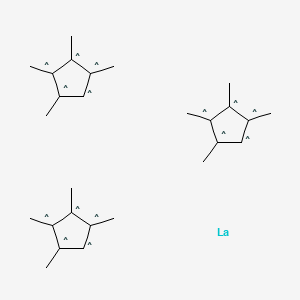
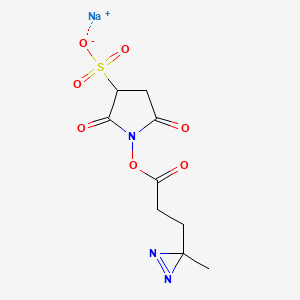

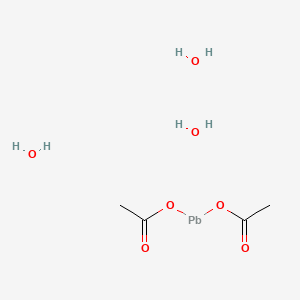
![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)


